1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol))
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Overview
Description
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) is a phospholipid compound with the molecular formula C50H94NaO10P. It is a type of phosphoglyceride, which consists of a glycerol backbone esterified with two long-chain fatty acids and a phosphoric acid group. This compound is known for its role in biological membranes and its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) typically involves the esterification of erucic acid with glycerol, followed by the introduction of a phosphoric acid group. The process can be summarized as follows:
Esterification: Erucic acid is reacted with glycerol to form 1,2-dierucoyl-sn-glycerol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of erucic acid and glycerol are esterified in the presence of a catalyst.
Phosphorylation: The esterified product is then phosphorylated using industrial-grade phosphorylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release erucic acid and glycerol.
Substitution: The phosphoric acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphoric acid group under mild conditions.
Major Products Formed
Oxidation: Peroxides and other oxidized fatty acid derivatives.
Hydrolysis: Erucic acid and glycerol.
Substitution: Various substituted phospholipid derivatives.
Scientific Research Applications
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of specialized lipid-based products and as an emulsifying agent
Mechanism of Action
The mechanism of action of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and membrane fusion .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol): Similar structure but with oleic acid chains instead of erucic acid.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains palmitic acid chains, leading to different physical properties.
1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol): Features stearic acid chains, resulting in higher melting points .
Uniqueness
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) is unique due to its long-chain erucic acid residues, which confer distinct biophysical properties such as increased membrane fluidity and reduced phase transition temperatures. These characteristics make it particularly useful in studies of membrane dynamics and lipid-protein interactions .
Properties
Molecular Formula |
C50H95O10P |
---|---|
Molecular Weight |
887.3 g/mol |
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C50H95O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56)/b19-17-,20-18-/t47?,48-/m1/s1 |
InChI Key |
JYJIYAOIKUDVPZ-XDLWQMJLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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